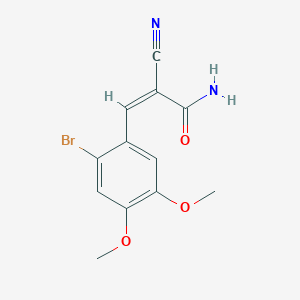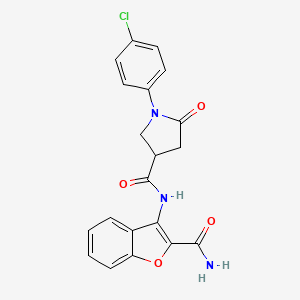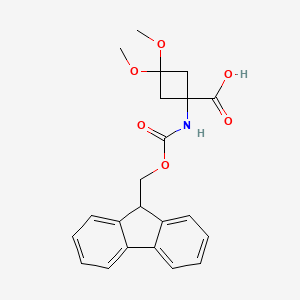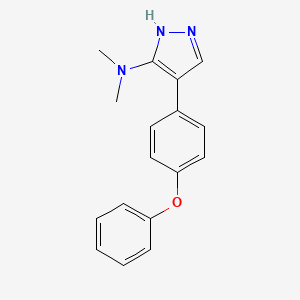
(Z)-3-(2-bromo-4,5-dimethoxyphenyl)-2-cyanoprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-3-(2-bromo-4,5-dimethoxyphenyl)-2-cyanoprop-2-enamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is also known as BRD0705, and it has been studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments. In
Mechanism of Action
BRD0705 works by inhibiting the activity of specific proteins involved in cell growth and survival. This compound targets the bromodomain and extra-terminal (BET) family of proteins, which play a crucial role in the regulation of gene expression. By inhibiting BET proteins, BRD0705 can prevent the expression of genes that promote cell growth and survival, leading to the inhibition of cancer cell growth and proliferation.
Biochemical and physiological effects:
BRD0705 has been shown to have significant biochemical and physiological effects in vitro and in vivo. Studies have shown that this compound can induce cell death in cancer cells, reduce tumor growth, and inhibit the expression of genes involved in inflammation and immune response. BRD0705 has also been shown to have neuroprotective effects, reducing the damage caused by oxidative stress in the brain.
Advantages and Limitations for Lab Experiments
BRD0705 has several advantages for use in lab experiments. It is a highly potent and selective inhibitor of BET proteins, making it a valuable tool for studying the role of these proteins in disease. The synthesis of BRD0705 has been optimized to produce high yields and purity, making it suitable for use in biochemical assays and in vivo studies. However, one limitation of BRD0705 is its relatively short half-life in vivo, which may limit its efficacy in certain applications.
Future Directions
There are several future directions for the use of BRD0705 in scientific research. One potential direction is the development of new derivatives of BRD0705 with improved pharmacological properties, such as increased half-life and bioavailability. Another direction is the investigation of the role of BET proteins in other diseases, such as metabolic disorders and cardiovascular disease. Finally, BRD0705 could be used in combination with other drugs to enhance its efficacy and reduce potential side effects.
Conclusion:
In conclusion, BRD0705 is a promising compound with significant potential for use in scientific research. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been well-studied, and there are several future directions for its use. BRD0705 has the potential to contribute to the development of new treatments for cancer, inflammation, and neurological disorders, making it a valuable tool for the scientific community.
Synthesis Methods
The synthesis of BRD0705 involves several steps, including the preparation of the starting material, the bromination of the phenyl ring, and the reaction of the brominated compound with the cyanoacrylamide. The final product is obtained by purification and isolation of the compound. The synthesis of BRD0705 has been optimized to produce high yields and purity, making it suitable for use in scientific research.
Scientific Research Applications
BRD0705 has been studied for its potential applications in medical research, particularly in the field of cancer research. Studies have shown that BRD0705 can inhibit the growth of cancer cells by targeting specific proteins involved in cell proliferation and survival. This compound has also been studied for its potential use in the treatment of inflammatory diseases and neurological disorders.
properties
IUPAC Name |
(Z)-3-(2-bromo-4,5-dimethoxyphenyl)-2-cyanoprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O3/c1-17-10-4-7(3-8(6-14)12(15)16)9(13)5-11(10)18-2/h3-5H,1-2H3,(H2,15,16)/b8-3- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKAKLORRPGFADV-BAQGIRSFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=C(C#N)C(=O)N)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C=C(/C#N)\C(=O)N)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(2-bromo-4,5-dimethoxyphenyl)-2-cyanoprop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-5-((2-methoxyphenyl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B3001657.png)
![2-(4-chlorophenoxy)-2-methyl-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B3001659.png)
![(1R)-1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethanol](/img/structure/B3001660.png)


![7-(2,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3001670.png)
![N-(2-chlorophenyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B3001671.png)
![4-(Methylsulfanyl)-2-[3-(trifluoromethyl)benzenesulfonamido]butanoic acid](/img/structure/B3001672.png)


![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-2-(4-(isopropylthio)phenyl)acetamide](/img/structure/B3001675.png)
![1-Azabicyclo[2.2.2]octan-3-yl (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;butanedioic acid](/img/no-structure.png)

